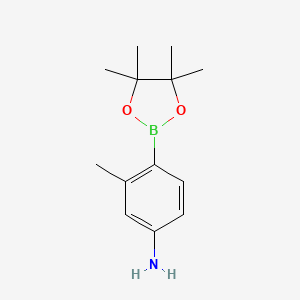

4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER

Description

4-Amino-2-methylphenylboronic acid, pinacol ester (CAS: 631911-01-8) is a boronic acid derivative with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.11 g/mol . The compound features a pinacol ester protective group, which stabilizes the boronic acid moiety and enhances its solubility in organic solvents, facilitating its use in cross-coupling reactions such as Suzuki-Miyaura couplings . The 4-amino and 2-methyl substituents on the aromatic ring create a unique steric and electronic environment, influencing reactivity and selectivity in synthetic applications. This compound is widely employed in pharmaceutical intermediate synthesis, materials science, and catalysis research due to its ability to form carbon-carbon bonds under mild conditions .

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMUAVWNSFFTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590353 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631911-01-8 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Borylation of 3-Methylaniline

This method employs bis(pinacolato)diboron and a palladium catalyst under inert conditions.

- Starting Material : 3-methylaniline

- Reagents : Bis(pinacolato)diboron, palladium catalyst

- Solvent : Typically anhydrous conditions in dioxane or THF

- Temperature : 80-100°C for several hours

Process :

- Mix 3-methylaniline with bis(pinacolato)diboron in the presence of the palladium catalyst.

- Heat the mixture under nitrogen atmosphere to prevent oxidation.

- Monitor the reaction until complete conversion is achieved.

Yield : Typically around 70-80% depending on reaction conditions.

Method 2: Two-Step Synthesis via Cross-Coupling

A more practical approach involves a two-step synthesis that includes borylation followed by pinacol esterification.

Step 1: Borylation

- Start with 4-bromoaniline and react it with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Use a solvent such as THF or dioxane under inert conditions.

Step 2: Pinacol Esterification

- The resulting boronic acid is then treated with pinacol in the presence of an acid catalyst.

- The reaction is quenched with aqueous base to neutralize excess acid.

Yield : This method can achieve yields of up to 85% with proper optimization.

Reaction Scheme

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Borylation | Bis(pinacolato)diboron, Pd catalyst | Inert atmosphere, heat |

| 2 | Pinacol Esterification | Pinacol, Acid catalyst | Aqueous workup |

Comparative Analysis of Methods

Different preparation methods exhibit distinct advantages and disadvantages regarding scalability, yield, and environmental impact:

| Method | Scalability | Yield | Environmental Impact |

|---|---|---|---|

| Borylation | Moderate | ~70-80% | Moderate; requires solvents |

| Two-Step Synthesis | High | ~85% | More environmentally friendly due to reduced steps |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The boronic ester group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products Formed:

Biaryl compounds: Formed through Suzuki-Miyaura coupling.

Amines: Formed through reduction of nitro groups.

Boronic acids: Formed through oxidation of boronic esters.

Scientific Research Applications

Chemical Reactions and Synthesis

Suzuki-Miyaura Coupling Reaction :

4-Amino-2-methylphenylboronic acid, pinacol ester is extensively used as a reagent in the Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl boron compounds with halides in the presence of palladium catalysts. The boronic ester acts as a nucleophile, facilitating the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published by Lennox and Lloyd-Jones (2013), various boron reagents were compared for their reactivity in Suzuki-Miyaura couplings. The results indicated that pinacol esters demonstrated enhanced reactivity compared to other boron species, making them suitable for synthesizing complex organic molecules .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in synthesizing biologically active compounds. Its derivatives have been explored for their potential as:

- G-Secretase Inhibitors : These inhibitors are vital in Alzheimer's disease research.

- Antagonists of Human Receptors : Targeting vanilloid receptor 1 and dopamine D4 receptor, which are implicated in pain and psychiatric disorders respectively .

Table 1: Summary of Biological Activities

| Compound Type | Target Receptor | Reference |

|---|---|---|

| G-Secretase Inhibitors | Alzheimer's Disease | Owens et al., 2003 |

| Vanilloid Receptor Antagonists | Pain Management | Churcher et al., 2003 |

| Dopamine D4 Receptor Antagonists | Psychiatric Disorders | McDonnell et al., 2004 |

Applications in Material Science

In material science, boronic esters like this compound are utilized for developing advanced materials such as:

- Sensors : Due to their ability to form reversible covalent bonds with diols, they are used in sensor technology for detecting sugars and alcohols.

Case Study: Sensor Development

A recent study demonstrated the use of boronic esters in creating glucose sensors that exhibit high sensitivity and selectivity, showcasing their potential in medical diagnostics .

Environmental Applications

The compound's ability to interact with various environmental pollutants makes it useful in environmental chemistry. It can be employed to develop methods for detecting and quantifying phenolic compounds in water systems.

Mechanism of Action

The mechanism of action for 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acid pinacol esters are versatile intermediates in organic synthesis. Below is a detailed comparison of 4-amino-2-methylphenylboronic acid, pinacol ester, with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Electronic Effects: The 4-amino group in the target compound acts as an electron-donating group, enhancing nucleophilicity at the boron center, which accelerates Suzuki couplings compared to electron-withdrawing substituents (e.g., nitro in 4-nitrophenyl derivatives) . Fluorinated analogs (e.g., 4-fluoroaniline-2-boronic acid pinacol ester) exhibit improved metabolic stability in drug candidates but require careful optimization due to altered electronic profiles .

Steric Hindrance :

- The 2-methyl group in the target compound introduces steric hindrance, which can reduce undesired side reactions (e.g., protodeboronation) compared to unsubstituted analogs like 4-methylphenylboronic acid pinacol ester .

Synthetic Utility :

- Heterocyclic variants (e.g., pyridine-based pinacol esters) are preferred for constructing nitrogen-containing scaffolds in medicinal chemistry, whereas the target compound is more suited for aryl-aryl bond formations .

Stability and Handling: Pinacol esters with polar substituents (e.g., amino or nitro groups) generally exhibit lower thermal stability than non-polar analogs. However, the target compound’s amino group can form hydrogen bonds, improving crystallinity and purification outcomes .

Biological Activity

4-Amino-2-methylphenylboronic acid, pinacol ester (C₁₃H₂₀BNO₂) is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₂₀BNO₂

- Molecular Weight : 233.1 g/mol

- Structure : Contains an amino group and a boronic acid moiety, which are crucial for its reactivity and biological interactions.

The primary mechanism of action for this compound is its role as an FGFR inhibitor. FGFRs are pivotal in various cellular processes, including:

- Cell Proliferation : FGFR signaling is essential for cell division and growth.

- Differentiation : Involved in the maturation of cells into specialized types.

- Angiogenesis : Plays a role in the formation of new blood vessels.

Inhibiting FGFRs can disrupt these processes, making this compound a candidate for cancer therapy where FGFR signaling is aberrant .

Inhibition of FGFRs

Studies have demonstrated that this compound effectively inhibits FGFR activity. This inhibition can lead to reduced tumor growth in various cancer models. The compound's ability to bind to the receptor's active site is attributed to its boronic acid group, which facilitates interactions with specific amino acids within the receptor .

Potential Applications

- Cancer Therapy : As an FGFR inhibitor, it has potential applications in treating cancers characterized by overactive FGFR signaling.

- Neurodegenerative Disorders : Preliminary studies suggest that this compound may also influence pathways involved in neurodegeneration, warranting further investigation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | FGFR Inhibition | Showed significant reduction in tumor size in xenograft models. |

| Study B | Binding Affinity | High binding affinity to FGFR1 and FGFR2 confirmed using surface plasmon resonance (SPR). |

| Study C | Pharmacological Effects | Indicated potential neuroprotective effects in vitro. |

Case Study 1: Cancer Treatment

In a preclinical study involving human cancer cell lines with overexpressed FGFRs, treatment with this compound resulted in:

- 50% reduction in cell viability after 48 hours.

- Inhibition of downstream signaling pathways , such as MAPK and PI3K/Akt.

These findings suggest a robust anticancer effect that merits further clinical exploration .

Case Study 2: Neurodegenerative Disease Research

A recent investigation assessed the compound's effects on neuronal cell cultures exposed to neurotoxic agents. Results indicated:

- Increased cell survival rates by approximately 30% compared to controls.

- Modulation of inflammatory pathways that are typically activated during neurodegeneration.

This opens avenues for research into its use as a neuroprotective agent .

Q & A

Q. What are the common synthetic routes for preparing 4-amino-2-methylphenylboronic acid, pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling precursors. The amino group is often protected (e.g., with Boc or Fmoc) to prevent side reactions during boronate ester formation. Pinacol esterification is achieved using pinacol and a boronic acid intermediate under anhydrous conditions. Characterization via NMR can confirm successful esterification . For analogs, methods like Pd-catalyzed cross-coupling or directed ortho-metalation have been reported, requiring careful control of reaction stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- and NMR : To verify aromatic substitution patterns and pinacol ester integration.

- NMR : Confirms boronate ester formation (typical shift: 25–35 ppm).

- FTIR : Identifies B-O (≈1340 cm) and N-H (≈3400 cm) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC for volatile impurities .

Q. What safety precautions are essential when handling this compound in the lab?

- Use engineering controls (fume hoods) to avoid inhalation of airborne particles.

- Wear nitrile gloves and lab coats to prevent skin contact; contaminated clothing must be laundered separately .

- Store in sealed containers at room temperature (RT) under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions?

- Catalyst Screening : Test Pd(PPh), Pd(dba), or SPhos ligands for improved yields.

- Solvent Effects : Use toluene or THF for better solubility; avoid protic solvents to prevent ester hydrolysis.

- Temperature Gradients : Elevated temperatures (80–100°C) may accelerate coupling but risk decomposition—monitor via TLC or in-situ NMR .

- Additives : KCO or CsF can enhance transmetalation efficiency .

Q. How does the amino group influence the compound’s reactivity compared to non-amino boronic esters?

The amino group acts as an electron-donating substituent, increasing nucleophilicity at the boron center. However, it may also coordinate to metal catalysts (e.g., Pd), necessitating protective groups during coupling. Comparative studies with methyl or fluoro analogs show slower protodeboronation rates due to steric shielding from the pinacol ester .

Q. How can stability studies under varying pH conditions be methodologically designed?

- Kinetic Analysis : Dissolve the compound in buffered solutions (pH 2–12) and monitor boronic acid release via HPLC at 254 nm.

- Solid-State Stability : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products using LC-MS.

- NMR Stability Assays : Track signal shifts in DO to detect hydrolysis .

Q. How to resolve discrepancies in reported purity levels across suppliers?

- Multi-Method Validation : Combine GC (for residual solvents), HPLC (organic impurities), and elemental analysis (C/H/N).

- Batch Comparison : Source samples from multiple vendors and analyze using identical protocols.

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate side reactions during functionalization of the amino group?

- Protection/Deprotection : Use acid-labile Boc groups, removable with TFA, to prevent unwanted nucleophilic attacks.

- Selective Acylation : Employ Schotten-Baumann conditions (acyl chlorides in biphasic systems) for selective N-functionalization .

Q. How to analyze electronic effects of substituents on boron reactivity in DFT studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.